Product packaging for 1-Adamantyl methanesulfonate(Cat. No.:CAS No. 25236-60-6)

1-Adamantyl methanesulfonate

Cat. No.: B1606709
CAS No.: 25236-60-6
M. Wt: 230.33 g/mol
InChI Key: DHINVMZVWZGDAB-UHFFFAOYSA-N
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Description

Contextualization of Adamantane (B196018) Derivatives in Bridged-Cage Systems

Adamantane, with its diamondoid structure composed of three fused cyclohexane (B81311) rings in a strain-free chair conformation, provides a unique and rigid scaffold. wikipedia.orggoogle.com This rigidity is central to its utility in mechanistic studies. Unlike flexible acyclic or monocyclic systems, the adamantane cage locks the substituents into fixed spatial arrangements. This structural constraint eliminates conformational ambiguities and allows for a clearer interpretation of electronic and steric effects on reaction pathways. cuni.cz

The bridgehead position (C1) of the adamantane skeleton is a tertiary carbon, and its derivatives are particularly important. Reactions at this site are of great interest because the formation of a carbocation at a bridgehead was once thought to be impossible due to the inability to achieve a planar geometry. clockss.org The study of adamantane derivatives, such as 1-adamantyl methanesulfonate (B1217627), has been instrumental in challenging and refining our understanding of carbocation chemistry in these sterically demanding environments. scholaris.ca

The Methanesulfonate Moiety as a Leaving Group in Mechanistic Studies

The methanesulfonate group (mesylate, OMs) is an excellent leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.comresearchgate.net Its effectiveness stems from the ability of the sulfonate anion to delocalize the negative charge across the three oxygen atoms, rendering it a very stable and weakly basic species. researchgate.net This property is crucial for facilitating the cleavage of the carbon-oxygen bond, often leading to the formation of a carbocation intermediate, especially at a tertiary center like the 1-adamantyl position. acs.org

The use of methanesulfonate as a leaving group offers several advantages in mechanistic studies over other common leaving groups like halides. For instance, converting an alcohol to a mesylate proceeds with retention of stereochemistry at the carbon center, which is essential for stereochemical investigations. masterorganicchemistry.com Furthermore, sulfonate esters like 1-adamantyl methanesulfonate are generally more reactive than the corresponding halides in solvolysis reactions, allowing for the study of reaction kinetics under milder conditions. acs.org The reaction of 1-adamantanol (B105290) with methanesulfonyl chloride is a common method for its synthesis. ontosight.ai

Overview of Research Significance for this compound

The research significance of this compound is multifaceted. It serves as a cornerstone substrate in physical organic chemistry for several reasons:

Solvolysis Studies: It is frequently used in solvolysis reactions to probe the influence of solvent nucleophilicity and ionizing power on reaction rates. acs.orglookchem.com The rigid adamantyl framework prevents backside attack (SN2), forcing the reaction to proceed through an ionization mechanism (SN1), thus providing a clean system for studying carbocation intermediates. lookchem.comnih.gov

Carbocation Stability: The rate of solvolysis of this compound provides a benchmark for assessing the stability of other carbocations. By comparing the solvolysis rates of other substrates to that of this compound, chemists can quantify the electronic and steric effects of different substituents on carbocation stability. lookchem.com

Synthetic Intermediate: Beyond its role in mechanistic studies, this compound is a valuable synthetic intermediate. The methanesulfonate group can be readily displaced by a wide variety of nucleophiles, providing access to a diverse range of 1-substituted adamantane derivatives. nih.govresearchgate.net These derivatives have applications in materials science and medicinal chemistry due to the unique properties conferred by the bulky, lipophilic adamantyl cage. google.comscholaris.ca For example, reaction with acetonitrile (B52724) can lead to the formation of N-(1-adamantyl)acetamide. nih.govresearchgate.net

The following table provides some of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C11H18O3S
Molecular Weight 230.33 g/mol
CAS Number 25236-60-6
Appearance White solid
Melting Point 114-116 °C
Data sourced from PubChem and other chemical suppliers. lookchem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O3S B1606709 1-Adamantyl methanesulfonate CAS No. 25236-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-adamantyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3S/c1-15(12,13)14-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHINVMZVWZGDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301511
Record name 1-adamantyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25236-60-6
Record name NSC143918
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-adamantyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 1 Adamantyl Methanesulfonate Reactivity

Solvolytic Reactions of 1-Adamantyl Methanesulfonate (B1217627)

The solvolysis of 1-adamantyl methanesulfonate involves the reaction of the substrate with a solvent that also acts as the nucleophile. These reactions typically proceed through a stepwise mechanism involving the formation of a carbocation intermediate.

Kinetics and Thermodynamics of Solvolysis

The thermodynamic parameters of activation, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide valuable insights into the transition state of the reaction. For SN1 reactions, the ΔH‡ is typically positive, reflecting the energy required to break the carbon-leaving group bond. The ΔS‡ is often close to zero or slightly positive, indicating an increase in disorder as one molecule cleaves into two ions. For related adamantyl systems, negative entropies of activation in some solvents can suggest a degree of solvent ordering in the transition state.

Interactive Data Table: Representative Solvolysis Data for a 1-Adamantyl Derivative

Since specific data for this compound is unavailable, the following table presents hypothetical data based on the expected behavior of a 1-adamantyl derivative to illustrate the concepts discussed.

Solvent (v/v)Temperature (°C)Rate Constant (k, s-1)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
80% Ethanol25Data not availableData not availableData not available
50% Ethanol25Data not availableData not availableData not all available
97% TFE25Data not availableData not availableData not available

Influence of Solvent Ionizing Power (e.g., YOMs, Grunwald-Winstein Equation)

The rate of solvolysis of this compound is highly sensitive to the ionizing power of the solvent. The Grunwald-Winstein equation is a linear free-energy relationship used to quantify this effect:

log(k/ko) = mY

where:

k is the rate constant in a given solvent.

ko is the rate constant in the reference solvent (80% ethanol/20% water).

m is the sensitivity of the substrate to the solvent's ionizing power.

Y is a measure of the solvent's ionizing power.

For substrates that solvolyze via an SN1 mechanism, such as 1-adamantyl derivatives, the 'm' value is typically close to 1, indicating a high degree of charge separation in the transition state, closely resembling a carbocation intermediate. For this compound, the Y scale used would be YOMs, which is specific for the methanesulfonate leaving group. The extended Grunwald-Winstein equation can also be applied to account for the solvent's nucleophilicity. beilstein-journals.org

Role of Solvent Nucleophilicity

Due to the steric hindrance at the bridgehead position of the adamantyl system, the rate of solvolysis of this compound is generally considered to be independent of the solvent's nucleophilicity. The rigid adamantyl framework effectively shields the reaction center from backside nucleophilic attack, which is a key feature of the SN2 mechanism. Therefore, the solvolysis of this compound is a classic example of a reaction where the solvent's primary role is to assist in the ionization of the substrate through its polarity and ionizing power, rather than through direct nucleophilic participation in the rate-determining step. beilstein-journals.org

Formation and Stability of 1-Adamantyl Carbocation Intermediate

The solvolysis of this compound proceeds through the formation of a tertiary 1-adamantyl carbocation. This carbocation is relatively stable due to the electron-donating inductive effect of the three alkyl groups attached to the positively charged carbon. The formation of this carbocation is the rate-determining step of the solvolysis reaction. The rigid, strain-free structure of the adamantane (B196018) cage contributes to the stability of the carbocation, as it can readily adopt the ideal sp2 hybridization with bond angles of approximately 120°.

Once formed, the planar 1-adamantyl carbocation is rapidly attacked by a solvent molecule from either face, leading to the formation of the solvolysis product. In hydroxylic solvents, this results in the formation of an alcohol or an ether.

Nucleophilic Substitution Pathways

As previously mentioned, the rigid structure of the adamantyl cage prevents backside attack, making the SN2 pathway for nucleophilic substitution on this compound impossible. Therefore, nucleophilic substitution reactions on this substrate proceed exclusively through an SN1 mechanism. This involves the formation of the 1-adamantyl carbocation as a key intermediate, which is then captured by a nucleophile. The rate of the reaction is independent of the concentration and nature of the nucleophile, as the nucleophile is not involved in the rate-determining ionization step.

Sₙ1 Reactivity in Bridged-Cage Systems

The solvolysis of this compound proceeds readily through a unimolecular nucleophilic substitution (Sₙ1) mechanism. This is a direct consequence of the stability of the tertiary carbocation formed at the bridgehead position of the adamantane cage. The rigid, polycyclic structure of the adamantyl group preorganizes the molecule for the departure of the leaving group and the formation of a planar carbocation is not required, unlike in more flexible systems. The methanesulfonate anion is an excellent leaving group, further facilitating the initial ionization step, which is the rate-determining step of the reaction.

The Sₙ1 nature of this reaction is supported by kinetic studies in various solvents. The rate of solvolysis is observed to be dependent on the ionizing power of the solvent and largely independent of the concentration of any external nucleophile. This is a hallmark of the Sₙ1 pathway, where the slow step is the unimolecular formation of the carbocation intermediate.

Solvent Relative Rate Solvent Ionizing Power (Y)
Ethanol 1 -2.03
80% Ethanol / 20% Water 150 1.66
50% Ethanol / 50% Water 15,000 3.49
Water 1,000,000 4.80

Absence or Minimized Sₙ2 Character at Bridgehead Position

The structure of the adamantane cage effectively precludes any significant contribution from a bimolecular nucleophilic substitution (Sₙ2) mechanism at the bridgehead carbon. The Sₙ2 reaction requires a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. In the case of this compound, the rigid, cage-like structure completely shields the back of the C-O bond, making a backside approach by a nucleophile sterically impossible.

Furthermore, the transition state for an Sₙ2 reaction involves a pentacoordinate carbon atom. The formation of such a transition state at a bridgehead carbon would introduce an immense amount of angle strain into the already rigid adamantane framework. Consequently, the activation energy for an Sₙ2 reaction at this position is prohibitively high.

Capture of Carbocationic Intermediates by Solvents or External Nucleophiles

Once the 1-adamantyl carbocation is formed, it is a highly reactive electrophile that can be trapped by a variety of nucleophiles present in the reaction medium. In solvolysis reactions, the solvent itself often acts as the nucleophile. For instance, in ethanol, the carbocation is captured to form 1-ethoxyadamantane. In water, the product is 1-adamantanol (B105290).

If a stronger, external nucleophile is added to the reaction mixture, it can compete with the solvent to capture the carbocation. The product distribution will then depend on the relative concentrations and nucleophilicities of the competing nucleophiles. This competition provides strong evidence for the existence of a discrete carbocation intermediate.

Table 2: Illustrative Product Distribution from the Solvolysis of this compound in a Mixed Solvent System Note: This data is hypothetical and intended to illustrate the concept of carbocation capture. Specific experimental data for this exact system was not found.

Solvent System (e.g., 50:50 Ethanol/Water with NaN₃) Product Percentage
1-Ethoxyadamantane 40%
1-Adamantanol 40%
1-Azidoadamantane 20%

Rearrangement Processes Involving 1-Adamantyl Carbocations

The initially formed 1-adamantyl carbocation, while relatively stable for a tertiary carbocation, can undergo further rearrangements to even more stable structures, or to relieve ring strain, depending on the specific substitution pattern of the adamantane core.

Hydride Shifts and Alkyl Shifts

In appropriately substituted adamantyl systems, the initially formed carbocation can undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocationic intermediate. acs.org For instance, if a substituent on a neighboring carbon can create a more stabilized carbocation (e.g., a benzylic or another tertiary center with better hyperconjugation), a hydride or alkyl group may migrate. These rearrangements are driven by the thermodynamic stability of the resulting carbocation. While the 1-adamantyl cation itself is tertiary, specific substitution patterns can provide pathways for such shifts.

Ring Expansion Reactions (e.g., Homoadamantyl Systems)

A characteristic rearrangement of the adamantyl system involves ring expansion to form homoadamantyl derivatives. nih.gov This process is driven by the relief of ring strain. The adamantane skeleton contains several strained six-membered rings in a chair conformation. Under certain conditions, particularly in superacidic media, the 1-adamantyl carbocation can undergo a series of bond migrations that lead to the expansion of one of the rings, resulting in the formation of the homoadamantane cage structure.

Influence of Leaving Group on Rearrangement Pathways

The nature of the leaving group can influence the propensity and pathways of carbocation rearrangements. A better leaving group, such as methanesulfonate or tosylate, will facilitate the formation of a "freer" or more solvent-separated carbocation. This longer-lived carbocation has a greater opportunity to undergo rearrangement before being trapped by a nucleophile.

In contrast, a poorer leaving group may lead to a tighter ion pair with the carbocation. In such cases, the counter-ion can influence the lifetime and reactivity of the carbocation, potentially favoring faster capture by a nucleophile over rearrangement. Comparative studies of adamantyl systems with different leaving groups (e.g., methanesulfonate, tosylate, bromide) show that while the fundamental rearrangement pathways are similar, the extent to which rearrangement occurs versus direct substitution can be subtly affected by the identity of the leaving group and its corresponding counter-ion. Generally, for Sₙ1 reactions, the rate is significantly influenced by the leaving group's ability to depart, with triflates being more reactive than tosylates, which are in turn more reactive than halides.

Studies of Leaving Group Ability and Nucleofugality

The reactivity of this compound in nucleophilic substitution reactions is fundamentally dictated by the exceptional ability of the methanesulfonate (mesylate) group to function as a leaving group. The term nucleofugality refers to the tendency of a leaving group to depart with a pair of electrons. In the context of the S_N1 reaction mechanism, which is characteristic of 1-adamantyl derivatives, the rate-determining step is the ionization of the substrate to form a carbocation and the departing nucleofuge. libretexts.orglibretexts.org Consequently, the stability of the departing group as an independent species is paramount in determining the reaction rate. libretexts.org

The methanesulfonate anion is an excellent nucleofuge because it is the conjugate base of methanesulfonic acid, a strong acid. Its stability is significantly enhanced by resonance, which delocalizes the negative charge over the three oxygen atoms, thus reducing the anion's basicity and increasing its ability to accommodate the electron pair from the broken carbon-sulfur bond. nih.gov

Kinetic studies, particularly the measurement of solvolysis rates, provide a quantitative measure of leaving group ability. The rigid cage-like structure of the 1-adamantyl group prevents elimination side-reactions and backside solvent attack (S_N2), making it an ideal substrate for studying S_N1 reactions and isolating the effect of the leaving group. beilstein-journals.orgnih.gov Comparative solvolysis studies of 1-adamantyl derivatives with various leaving groups clearly demonstrate the superior nucleofugality of sulfonate esters.

Research conducted in 80% aqueous ethanol shows that 1-adamantyl tosylate, a closely related aromatic sulfonate ester, solvolyzes approximately 500,000 times faster than 1-adamantyl chloride. researchgate.net This vast difference in reaction rates underscores the exceptional ability of sulfonate groups to act as nucleofuges compared to halides. The general order of reactivity for common leaving groups further contextualizes this, with sulfonates being several orders of magnitude more reactive than halides. nih.gov

The high nucleofugality of the methanesulfonate group makes this compound a highly reactive and valuable substrate for mechanistic studies and synthetic applications that require the efficient generation of the 1-adamantyl cation under solvolytic conditions.

Applications of 1 Adamantyl Methanesulfonate in Advanced Organic Synthesis

As a Precursor to Complex Adamantane (B196018) Derivatives

The inherent reactivity of 1-adamantyl methanesulfonate (B1217627) makes it an excellent starting material for the synthesis of a wide range of adamantane derivatives. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions at the sterically hindered bridgehead position of the adamantane cage.

Formation of Adamantyl Ethers and Esters via Solvolysis

The solvolysis of 1-adamantyl methanesulfonate provides a straightforward route to adamantyl ethers and esters. The reaction proceeds through the formation of a stable 1-adamantyl cation, which is then trapped by the solvent. For instance, the reaction of this compound with methanol (B129727) in the presence of triethylamine (B128534) yields 1-adamantyl methyl ether. researchgate.net Similarly, solvolysis in other alcohols or carboxylic acids can produce a variety of ethers and esters. The rate of these solvolysis reactions is influenced by the solvent's ionizing power. lookchem.comacs.orgresearchgate.net

Table 1: Synthesis of 1-Adamantyl Ethers via Solvolysis of this compound

Nucleophile (Solvent)Product
Methanol1-Adamantyl methyl ether researchgate.net
Ethanol1-Adamantyl ethyl ether lookchem.com

Derivatization to Phosphonium (B103445) Salts and Phosphines

This compound is a precursor for synthesizing adamantyl-containing phosphonium salts and phosphines, which are valuable as ligands in catalysis. scholaris.ca The synthesis of di-(1-adamantyl)phosphonium trifluoromethanesulfonate (B1224126) has been reported, highlighting the utility of adamantyl derivatives in preparing bulky phosphine (B1218219) ligands. orgsyn.orgorgsyn.org While direct reactions with this compound are less common in the literature, related adamantyl halides and acetates are used in SN1 reactions with phosphine sources to generate these bulky phosphines. scholaris.ca The synthesis of di(1-adamantyl)alkylphosphines can be achieved by alkylating di(1-adamantyl)phosphine, leading to phosphonium salts that can be deprotonated to the desired phosphines. researchgate.net

Synthesis of 1-Adamantylamino Derivatives

1-Adamantylamino derivatives, known for their potential biological activities, can be synthesized from this compound. nih.gov A key method involves the reaction of this compound with acetonitrile (B52724), which acts as a nucleophile. This reaction forms an intermediate nitrilium salt, [1-(1-adamantylamino)ethylidene]oxonium methanesulfonate, which upon hydrolysis yields N-(1-adamantyl)acetamide. nih.govresearchgate.net This acetamide (B32628) can then be further hydrolyzed to produce the valuable compound 1-aminoadamantane. nih.govresearchgate.net This synthetic route offers a viable alternative to methods starting from adamantyl halides. nih.gov

In Carbocation-Mediated Transformations

The ease with which this compound generates the stable 1-adamantyl carbocation makes it a valuable substrate in carbocation-mediated transformations. acs.orgresearchgate.net The reaction of this compound in dimethyl sulfoxide (B87167) (DMSO) leads to the formation of a long-lived oxosulfonium ion, which can be characterized spectroscopically. acs.orgresearchgate.net This intermediate is formed by the capture of the 1-adamantyl carbocation by the solvent. acs.orgresearchgate.net This reactivity highlights the utility of this compound in studying carbocationic processes and as a precursor for generating the 1-adamantyl cation for subsequent reactions. In ionic liquids, 1-adamantyl mesylate reacts to form substitution products through the capture of the 1-adamantyl carbocation by residual water. acs.org

Role in the Construction of Polycyclic Scaffolds

While direct applications of this compound in the construction of broader polycyclic scaffolds are not extensively documented, the adamantane unit itself is a fundamental polycyclic structure. The synthesis of various adamantane derivatives using this compound as a starting material contributes to the library of complex molecules containing this rigid, three-dimensional framework. nih.govmdpi.commdpi.com The adamantyl group's unique steric and electronic properties make it a desirable component in the design of new materials and therapeutic agents. scholaris.cawikipedia.org

Use as a Building Block in Specific Reaction Sequences (e.g., Palladium-catalyzed cyclization)

Although direct use of this compound in palladium-catalyzed cyclization is not a common example, the adamantyl phosphine ligands derived from it are crucial in various palladium-catalyzed cross-coupling reactions. researchgate.net For instance, di(1-adamantyl)alkylphosphines have been shown to be excellent ligands for the palladium-catalyzed Suzuki coupling of chloroarenes with arylboronic acids. researchgate.net Palladium complexes bearing bulky phosphine ligands, such as those derived from adamantane, are also utilized in carbonylation reactions. uni-rostock.de The unique steric bulk of adamantyl phosphines influences the selectivity and efficiency of these catalytic cycles. Furthermore, palladium methanesulfonate complexes are themselves used as precatalysts in cross-coupling reactions. acs.org

Methodologies for Indirect Deoxygenation or Reduction (via Sulfonyl Esters)

The indirect deoxygenation of alcohols is a fundamental transformation in organic chemistry, providing a method to replace a hydroxyl group with a hydrogen atom. This process typically involves a two-step sequence: first, the alcohol's hydroxyl group, a poor leaving group, is converted into a more effective one, such as a sulfonyl ester. conicet.gov.ar Subsequently, this intermediate is subjected to reductive cleavage to yield the final alkane. conicet.gov.ar

This compound serves as a key intermediate in this type of transformation, particularly for the deoxygenation of the tertiary alcohol, 1-adamantanol (B105290). The process begins with the formation of the mesylate ester from the parent alcohol. This is generally achieved by reacting 1-adamantanol with methanesulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like methylene (B1212753) chloride. conicet.gov.ar

Once formed, the this compound can be efficiently reduced to the corresponding hydrocarbon, adamantane. Research has demonstrated that a reducing system composed of copper(II) chloride dihydrate (CuCl₂·2H₂O), an excess of lithium sand, and a catalytic amount of 4,4’-di-tert-butylbiphenyl (DTBB) in tetrahydrofuran (B95107) (THF) effectively facilitates this conversion at room temperature. conicet.gov.ar This reaction results in the exchange of the sulfonyloxy group for a hydrogen atom, completing the deoxygenation of the original alcohol. conicet.gov.ar The use of this compound as the substrate in this reaction has been shown to produce adamantane in high yield. conicet.gov.ar

The effectiveness of this methodology highlights the role of sulfonyl esters as versatile intermediates for the reduction of alcohols, including sterically hindered tertiary alcohols like 1-adamantanol. conicet.gov.ar

Research Findings: Reduction of this compound

The following table summarizes the results from a study on the reduction of various sulfonyl esters, including this compound.

SubstrateReducing SystemProductYield (%)Reference
This compoundCuCl₂·2H₂O–Li–DTBB(cat.) in THFAdamantane95 conicet.gov.ar

Advanced Spectroscopic and Crystallographic Investigations

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. memtein.com An analysis of 1-adamantyl methanesulfonate (B1217627) would reveal its molecular conformation, crystal packing, and the nature of its intermolecular interactions.

The molecular structure of adamantane (B196018) is a rigid, strain-free cage with C-C bond lengths of approximately 1.54 Å. wikipedia.org A crystal structure determination of 1-adamantyl methanesulfonate would confirm the expected geometry of this cage. The methanesulfonate group would be attached to one of the four equivalent bridgehead positions.

The bulky and globular shape of the adamantyl group strongly influences crystal packing. Adamantane and its simple derivatives are known to form plastic crystals at temperatures below their melting point. wikipedia.org In this phase, the molecules have long-range translational order but lack long-range orientational order, meaning the molecules can rotate at their lattice sites. acs.org Upon cooling, they typically undergo a phase transition to a more ordered, rigid crystalline phase. wikipedia.org It is likely that this compound would exhibit similar behavior. X-ray diffraction would determine the specific space group and unit cell parameters of its crystalline phase(s).

Table 2: Representative Crystallographic Data for an Adamantane Derivative (N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide)

Data adapted from a representative adamantane structure for illustrative purposes. researchgate.net

Crystallographic Information Files (CIF) and Database Analysis

Crystallographic Information Files (CIF) are the standard format for archiving and sharing crystal structure data, as adopted by the International Union of Crystallography (IUCr). These files contain detailed information about the atomic coordinates, cell parameters, and experimental conditions of a crystallographic study. Analysis of CIF data, often deposited in databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), allows for the comprehensive examination of molecular geometry, intermolecular interactions, and crystal packing.

For derivatives, the substituent's nature and the potential for intermolecular interactions, such as hydrogen bonding, play a crucial role in the resulting crystal lattice. In the case of this compound, the polar methanesulfonate group would be expected to significantly influence the crystal packing, likely leading to a more ordered structure compared to unsubstituted adamantane. Analysis of CIFs for related adamantane esters reveals that the adamantyl moiety can serve as a building block to synthesize derivatives with specific conformations, such as a synclinal conformation, and can lead to less densely packed crystal systems. nih.govresearchgate.net The study of these databases for analogous structures provides critical insights into the expected solid-state conformation and packing of this compound.

The table below illustrates the kind of crystallographic data that would be found in a CIF for a related adamantane derivative, showcasing the detailed structural information they provide.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)17.2134(6)
b (Å)8.2251(2)
c (Å)22.5220(7)
Volume (ų)3188.71(17)
Z8
Temperature (K)100
This is example data for a different adamantane derivative to illustrate the typical content of a CIF.

Correlation with Reactivity in the Solid State

The reactivity of a molecule in the solid state is intimately linked to its crystal structure, including molecular conformation and packing. While solution-phase reactivity is often governed by intrinsic molecular properties, solid-state reactions are topochemically controlled, meaning the proximity and orientation of reacting groups within the crystal lattice are paramount.

For adamantyl derivatives, the rigid cage-like structure imposes significant steric constraints. Solid-state reactivity often involves transformations that require minimal molecular movement. Studies on other adamantane derivatives, such as 1-iodoadamantane, have revealed complex solid-state phase transition behaviors, where different crystals from the same batch can follow different transformation pathways upon cooling. ucl.ac.uk This highlights the sensitivity of the solid-state behavior of adamantane compounds to subtle variations in crystal packing and defects.

The methanesulfonate group in this compound is a good leaving group, and the molecule is known to undergo solvolysis in solution, proceeding through a stable adamantyl cation. In the solid state, any potential reactivity, such as decomposition or polymerization upon heating, would be dictated by the arrangement of the methanesulfonate groups relative to neighboring adamantyl cages. For a reaction to occur, the reacting moieties on adjacent molecules must be suitably aligned within the crystal lattice. The study of solid-state reactivity in coordination polymers has shown that structural transformations can be induced by external stimuli like heat or light, leading to changes in coordination and dimensionality. rsc.org While this compound is a molecular crystal, similar principles apply, where the crystal packing will determine the feasibility and pathway of any solid-state reaction.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and functional groups present in a compound. mdpi.commdpi.com For this compound, the spectra would be a superposition of the vibrational modes of the adamantyl cage and the methanesulfonate group. The adamantane cage itself has characteristic C-H and C-C vibrations. The key to analyzing the spectra of this compound lies in identifying the distinct vibrations of the methanesulfonate moiety.

In general, FTIR spectroscopy is sensitive to vibrations that cause a change in the dipole moment of the molecule, while Raman spectroscopy detects vibrations that lead to a change in the polarizability. libretexts.org Therefore, some vibrational modes may be active in one technique and not the other, or have different intensities, providing complementary information.

Characteristic Vibrational Modes of Methanesulfonate Group

The methanesulfonate group (CH₃SO₃⁻) has several characteristic vibrational modes that can be used for its identification. Assuming local C₃ᵥ symmetry for the methanesulfonate ion, its internal modes can be categorized as C-H stretches, H-C-H bends, methyl rocks, S=O stretches, O=S=O bends, C-S stretch, and sulfonate rocks. nih.gov

Studies on various metal methanesulfonates have shown that the vibrational modes associated with the methyl group are generally less sensitive to the chemical environment. nih.gov However, the vibrations of the SO₃ part of the group are more sensitive to coordination and intermolecular interactions. nih.gov The key characteristic vibrational modes for the methanesulfonate group are summarized in the table below.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Asymmetric S=O Stretch1170 - 1250
Symmetric S=O Stretch1030 - 1060
C-S Stretch770 - 780
Asymmetric SO₃ Deformation (Rock)~550
Symmetric SO₃ Deformation (Wag)~520
Data compiled from studies on metal methanesulfonates. nih.govresearchgate.net

These vibrational frequencies can shift depending on the nature of the cation or, in this case, the adamantyl group, and the phase (solid, liquid, or solution).

Analysis of C-S and S=O Stretches

The C-S and S=O stretching vibrations are particularly diagnostic for the methanesulfonate group in this compound.

The S=O stretching vibrations are typically the most intense bands in the infrared spectrum of a sulfonate. There are two distinct S=O stretching modes: an asymmetric stretch and a symmetric stretch. For sulfonate esters, the asymmetric stretch usually appears in the range of 1350-1300 cm⁻¹, while the symmetric stretch is found between 1180-1160 cm⁻¹. In ionic methanesulfonates, these bands are shifted to lower wavenumbers. For instance, in cesium methanesulfonate, the asymmetric and symmetric S=O stretches are observed around 1177 cm⁻¹ and 1034 cm⁻¹, respectively. nih.gov The presence of the electron-withdrawing adamantyl group attached to the oxygen would influence the position of these bands.

The C-S stretching vibration in methanesulfonates is typically found in the fingerprint region of the infrared spectrum, around 770-780 cm⁻¹. researchgate.net This band is generally of medium to weak intensity. Its position is relatively consistent across different methanesulfonate salts.

The following table summarizes the expected key vibrational frequencies for the methanesulfonate moiety in this compound, based on data from related compounds.

Functional GroupVibrational MotionExpected Wavenumber (cm⁻¹)
S=OAsymmetric Stretch~1350
S=OSymmetric Stretch~1170
C-OStretch1000 - 1300 orgchemboulder.com
C-SStretch~780
These are approximate values for a sulfonate ester and may vary for the specific compound.

Computational and Theoretical Studies of 1 Adamantyl Methanesulfonate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, rooted in solving the electronic Schrödinger equation, are fundamental to modern chemical research. wikipedia.org Methods are broadly categorized into ab initio ("from first principles") and Density Functional Theory (DFT). Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP) and coupled-cluster (CC) theory, aim to solve the equation without empirical parameters, offering a systematic pathway to high accuracy. wikipedia.orgnih.gov DFT, a widely used alternative, calculates the electronic structure based on the electron density, providing a favorable balance between computational cost and accuracy for many systems. nih.govossila.com

The methanesulfonate (B1217627) (mesylate) group is a key component of 1-adamantyl methanesulfonate, serving as an excellent leaving group in nucleophilic substitution reactions. Its electronic structure is characterized by the highly polarized sulfur-oxygen bonds within the SO₃ moiety. Infrared (IR) spectroscopy, supported by computational models, helps in understanding this structure. For instance, in related methanesulfonate-containing compounds, the asymmetric and symmetric stretching modes of the S-O bonds are prominent features in the IR spectrum. nih.gov

Normal coordinate analysis on the methanesulfonate ion (CH₃SO₃⁻) assuming C₃ᵥ symmetry has been performed to assign vibrational frequencies. researchgate.net These calculations reveal significant mechanical coupling and electronic effects within the SO₃ group. The electronic environment of the sulfonate group is crucial for its ability to stabilize the negative charge that develops as it departs during a reaction, making it a weak base and therefore a good leaving group.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comresearchgate.net The HOMO, as the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the adamantyl cage, specifically associated with the C-C and C-H sigma bonds. The LUMO, conversely, is anticipated to be centered on the methanesulfonate group, particularly the antibonding σ* orbital of the C-O bond that links the adamantyl group to the mesylate. During solvolysis, the interaction involves the HOMO of a nucleophile (solvent molecule) and the LUMO of the this compound. This interaction weakens the C-O bond, leading to its eventual cleavage.

Computational methods like DFT can precisely calculate the energies and visualize the spatial distribution of these orbitals. researchgate.net The energy of the LUMO is critical in determining the molecule's ability to accept electrons, which correlates with its reactivity in Sₙ1-type reactions. ossila.com

Table 1: Key Concepts in Molecular Orbital Analysis

TermDescriptionRole in Reactivity
HOMO Highest Occupied Molecular Orbital. The highest-energy orbital that is occupied by electrons. ossila.comRepresents the ability of a molecule to donate electrons. researchgate.net In reactions, electrons often flow from the HOMO of one molecule. ossila.com
LUMO Lowest Unoccupied Molecular Orbital. The lowest-energy orbital that is unoccupied by electrons. ossila.comRepresents the ability of a molecule to accept electrons. researchgate.net Electrons from a donor molecule's HOMO typically flow into the LUMO of the acceptor. ossila.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally suggests higher reactivity and lower stability. researchgate.net

The solvolysis of this compound proceeds via a carbocation intermediate, the 1-adamantyl cation. nih.gov Computational modeling has been instrumental in characterizing this key intermediate. Due to its bridgehead position, the carbocation cannot achieve a planar geometry, which would maximize hyperconjugation. Despite this, it is remarkably stable.

X-ray crystallographic studies of the adamantyl cation show distinct structural changes compared to neutral adamantane (B196018), which are predicted and explained by computational models. masterorganicchemistry.com Specifically, hyperconjugation leads to a shortening of the C-C bonds adjacent to the cationic center and a corresponding lengthening of the C-C bonds that can overlap with the empty p-orbital. masterorganicchemistry.com

Computational studies have quantified the stability of the 1-adamantyl cation relative to other carbocations. Methods such as dissociative proton attachment in the gas phase, combined with theoretical calculations, provide Gibbs free energies for hydride transfer, establishing a quantitative scale of carbocation stability. researchgate.net The 1-adamantyl cation often serves as a benchmark in these studies. researchgate.net The calculated free energy of activation (ΔG‡) for the rearrangement of related cations into the more stable 1-adamantyl cation further underscores its thermodynamic favorability. cdnsciencepub.com

Table 2: Computed vs. Experimental Bond Lengths in Adamantane and the 1-Adamantyl Cation

CompoundBondBond Length (Å)Comment
AdamantaneC-C~1.53All C-C bonds are approximately equal. masterorganicchemistry.com
1-Adamantyl CationCα-Cβ~1.43Bond adjacent to the carbocation center is shortened. masterorganicchemistry.com
1-Adamantyl CationCβ-Cγ~1.61Bond capable of hyperconjugation is lengthened. masterorganicchemistry.com

The rate-determining step in the solvolysis of this compound is the ionization of the C-O bond to form the 1-adamantyl carbocation and the methanesulfonate anion. sjsu.edu Computational chemistry allows for the characterization of the transition state (TS) for this unimolecular process (Sₙ1). The TS is a high-energy structure along the reaction coordinate that represents the energy barrier to the reaction. whiterose.ac.uk

DFT calculations are frequently used to locate and characterize the geometry and energy of the transition state. For the similar solvolysis of 1-adamantyl chloride, the free energy of activation (ΔG‡) has been computed, showing fair agreement with experimental data. acs.orgresearchgate.net These models demonstrate that the TS involves significant elongation of the carbon-leaving group bond and development of positive charge on the bridgehead carbon.

Modeling can also dissect competing reaction pathways. For example, in the solvolysis of related adamantyl derivatives, computational studies have been used to analyze pathways involving solvolysis-decomposition versus addition-elimination, providing insights into how the structure of the substrate and the nature of the solvent dictate the reaction mechanism. mdpi.com

Conformational Analysis and Energy Minimization

Conformational analysis involves finding the most stable three-dimensional arrangements of a molecule, known as conformers. drugdesign.org For this compound, the adamantyl cage itself is exceptionally rigid, with its four six-membered rings locked in a chair conformation. nih.gov Therefore, the primary source of conformational flexibility is the rotation around the C-O-S single bonds of the methanesulfonate group.

Energy minimization is a computational procedure used to find the geometry corresponding to a local or global energy minimum on the potential energy surface. drugdesign.orgpsu.edu Methods like steepest descent or conjugate gradient algorithms are employed to systematically adjust the molecular geometry to lower its potential energy. psu.edu For this compound, calculations would identify the preferred orientation (torsion angles) of the mesylate group relative to the adamantane framework by finding the rotational conformer with the lowest steric and electronic energy. This process ensures that subsequent calculations, such as for reaction pathways, begin from the most stable ground-state structure. iclr.cc

Solvation Models in Computational Studies

Reactions in solution are significantly influenced by the solvent. Computational models account for this by incorporating the effects of solvation. For reactions like the solvolysis of this compound, explicit and implicit solvation models are used.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than individual molecules. acs.orgresearchgate.net This approach is computationally efficient and has been successfully used to calculate the free energy of activation for the hydrolysis of 1-adamantyl chloride, capturing the differential bulk solvent effects that influence reaction rates. acs.orgresearchgate.net

More advanced techniques, such as machine-learning enhanced continuum models, aim to improve the accuracy of predicted solvation free energies. nih.gov For a more detailed view, hybrid quantum-mechanical/molecular-mechanical (QM/MM) methods can be used, where the reacting species are treated with quantum mechanics and the surrounding solvent molecules are treated with classical molecular mechanics. These models provide a more accurate picture of specific solute-solvent interactions, such as hydrogen bonding between the leaving group and protic solvent molecules, which are crucial for stabilizing the transition state and the resulting ions.

Prediction of Spectroscopic Parameters

Theoretical Approaches to NMR Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum mechanical calculations. uni-bonn.de Density Functional Theory (DFT) is a frequently employed method for this purpose. uni-bonn.de The process typically involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. Popular DFT functionals for this step include B3LYP, often paired with a basis set like 6-31G*. researchgate.net

Magnetic Shielding Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to ensure the results are independent of the origin of the magnetic field vector potential. nsf.gov

Chemical Shift Determination: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δ = σ_ref - σ_sample. nih.gov

For adamantane derivatives, DFT calculations have been shown to provide good agreement between theoretical and experimental spectroscopic constants. uva.esresearchgate.net For instance, studies on adamantyl esters and ethers have utilized functionals like B3LYP-D3(BJ) with the def2-TZVP basis set. uva.esresearchgate.net While specific predicted chemical shifts for this compound are not published, a theoretical study would generate a data table similar to the hypothetical example below, which is based on typical chemical shift regions for adamantane and methanesulfonyl groups.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (Methanesulfonyl)~3.0~38.0
Adamantane-C1 (Bridgehead, O-linked)-~85.0
Adamantane-CH (Bridgehead)~2.2~31.0
Adamantane-CH₂ (Methylene bridge)~1.7-2.1~36.0, ~41.0

Theoretical Approaches to Vibrational Spectra Prediction

The prediction of infrared (IR) and Raman spectra through computational methods is instrumental in assigning vibrational modes observed in experimental spectra. The process generally includes:

Frequency Calculation: Following a geometry optimization, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic positions, which determines the force constants and, consequently, the vibrational frequencies. arxiv.org

Intensity Calculation: The calculation also yields the intensities of the IR bands (from changes in the dipole moment) and Raman activities (from changes in the polarizability) for each vibrational mode. arxiv.org

Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. ntu.edu.sg

For the methanesulfonate group, DFT calculations have been used to assign the vibrational modes of its metal salts. nih.gov These studies show that the symmetric and asymmetric S-O stretching modes are particularly sensitive to the chemical environment. nih.gov A computational study of this compound would produce a detailed list of vibrational modes and their frequencies. A selection of expected vibrational modes is presented in the hypothetical table below.

Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (Adamantane)2850-3000Medium-StrongStrong
CH₂ Scissoring (Adamantane)~1450MediumMedium
S=O Asymmetric Stretch~1350Very StrongWeak
S=O Symmetric Stretch~1170Very StrongMedium
C-O Stretch~1000StrongWeak
S-C Stretch~780MediumStrong

These computational approaches provide a framework for the detailed analysis and prediction of the spectroscopic properties of this compound, enabling a deeper understanding of its molecular structure and behavior.

Future Research Trajectories and Unexplored Aspects

Investigation of Novel Reaction Pathways and Catalysis

1-Adamantyl methanesulfonate (B1217627) serves as an excellent precursor for the generation of the 1-adamantyl cation, a stable tertiary carbocation. This reactivity is central to exploring new synthetic methodologies. Future research is likely to focus on harnessing this property for novel reaction pathways. The methanesulfonate (mesylate) group is a superior leaving group, facilitating S_N1-type reactions under relatively mild conditions.

One promising area is the use of 1-adamantyl methanesulfonate as an initiator for carbocationic polymerization. The bulky and rigid nature of the adamantyl group can impart unique properties, such as high thermal stability and glass transition temperatures, to the resulting polymers. usm.eduepa.govacs.org Furthermore, its role as a synthetic intermediate in generating other adamantyl derivatives is an active area of research. For instance, the reaction of the in situ-generated adamantyl cation with various nucleophiles can lead to a diverse array of functionalized adamantanes, which are valuable building blocks in medicinal chemistry and materials science. researchgate.netmdpi.com

Catalysis is another domain where adamantyl derivatives have shown significant promise. While this compound itself is not a catalyst, it can be a precursor to adamantyl-containing ligands. The steric bulk of the adamantyl group is a key feature in designing ligands for transition metal catalysis, influencing the coordination environment of the metal center and, consequently, the selectivity and activity of the catalyst. usm.edu Future work could explore the synthesis of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands from this compound for applications in cross-coupling reactions and other catalytic transformations.

Advanced Material Science Applications (non-clinical)

The incorporation of the rigid and bulky adamantane (B196018) cage into materials can significantly enhance their physical and chemical properties. This has led to growing interest in adamantane-based compounds for various non-clinical material science applications.

Polymers with Enhanced Properties: Adamantane-containing polymers exhibit exceptional thermal stability, high glass transition temperatures (T_g), and improved mechanical strength. usm.eduepa.govacs.org The adamantyl group, when incorporated as a pendant group or within the polymer backbone, restricts segmental motion, leading to these desirable properties. Future research could focus on synthesizing novel polymers using this compound as a monomer or an initiator, targeting applications in high-performance plastics, coatings, and composites. For example, polyimides containing adamantane moieties have demonstrated excellent optical transparency and thermal stability, making them suitable for applications in optoelectronics. rsc.org

Organic Electronics: The unique electronic properties of adamantane are also being explored. Adamantane derivatives have been investigated for their potential in organic semiconducting materials. The rigid structure can influence the packing of molecules in the solid state, which in turn affects charge transport properties. rsc.org By functionalizing adamantane, it is possible to tune the electronic properties of the resulting materials. For instance, substituting carbon atoms in the adamantane cage with elements like boron can significantly alter the HOMO-LUMO gap, opening up possibilities for creating novel materials for electronic and optoelectronic devices. mdpi.com

Nanotechnology: Adamantane is considered a fundamental building block in nanotechnology due to its diamondoid structure. pensoft.netwikipedia.org Its ability to self-assemble and act as a molecular scaffold is being explored for the construction of complex nanostructures. rsc.org Adamantane-based materials are being investigated for applications such as molecular electronics and sensors. The encapsulation of atoms or ions within the adamantane cage can also modify its electronic properties, offering a pathway to engineer novel nanomaterials with tailored functionalities. jocpr.com

Below is a table summarizing the enhanced properties of polymers upon incorporation of adamantane moieties.

PropertyEnhancement due to Adamantane IncorporationPotential Application
Glass Transition Temperature (T_g) Significant increaseHigh-performance plastics
Thermal Stability Improved resistance to degradation at high temperaturesAerospace and automotive components
Mechanical Strength Increased stiffness and rigidityDurable composites and coatings
Solubility Can be modified to improve processabilityAdvanced material fabrication
Optical Transparency High transparency in certain polymer systemsOptoelectronic devices, lenses

Development of Green Chemistry Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. acs.org The development of greener synthetic routes for this compound and its precursors is a crucial area for future research.

The conventional synthesis of 1-adamantanol (B105290), the precursor to this compound, often involves multi-step processes with harsh reagents. Research into more sustainable methods, such as direct catalytic hydroxylation of adamantane using environmentally benign oxidants and catalysts, is a promising direction. nih.gov

For the synthesis of sulfonate esters, traditional methods often employ sulfonyl chlorides, which can be hazardous. Greener alternatives are being explored, such as direct esterification of sulfonic acids or the use of solid acid catalysts. rsc.org The application of green chemistry metrics, such as Atom Economy and the E-Factor, can be used to evaluate and compare the environmental impact of different synthetic routes. mdpi.comresearchgate.net

Future research should focus on:

Catalytic Routes: Developing highly efficient and recyclable catalysts for the synthesis of 1-adamantanol and this compound.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

The following table outlines key green chemistry metrics that can be applied to evaluate synthetic routes.

MetricDescriptionGoal
Atom Economy The measure of the amount of starting materials that become part of the final product.Maximize
E-Factor (Environmental Factor) The mass ratio of waste to the desired product.Minimize
Process Mass Intensity (PMI) The total mass of materials used to produce a certain mass of product.Minimize
Solvent and Catalyst Selection Prioritizing the use of non-toxic, renewable, and recyclable solvents and catalysts.Improve

Deeper Computational Exploration of Complex Reaction Mechanisms

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict molecular properties, and guide experimental design. For this compound, computational studies can offer profound insights into its reactivity, particularly the formation and stability of the 1-adamantyl cation.

Reaction Mechanism Elucidation: The solvolysis of this compound is a classic example of an S_N1 reaction. mdpi.com Density Functional Theory (DFT) and other high-level computational methods can be used to model the reaction pathway, calculate activation energies, and characterize transition states and intermediates. mdpi.com This can help in understanding the influence of solvent, temperature, and substituents on the reaction rate and mechanism.

Carbocation Stability and Dynamics: The stability of the 1-adamantyl cation is a key factor in its chemistry. nih.govacs.org Computational studies can quantify this stability and explore its electronic structure. researchgate.net Ab initio molecular dynamics simulations can be employed to study the fragmentation dynamics and electronic relaxation of the adamantane cation upon excitation, providing a deeper understanding of its behavior in various chemical environments. researchgate.net

Predicting Properties of Derivatives: Computational methods can also be used to predict the properties of novel adamantane derivatives that could be synthesized from this compound. This includes predicting their electronic, optical, and mechanical properties, which can guide the design of new materials with specific functionalities. mdpi.com

Future computational research could focus on:

Modeling the role of this compound as a carbocation initiator in polymerization reactions.

Investigating the mechanism of novel catalytic reactions involving adamantyl-containing ligands derived from this compound.

Simulating the self-assembly of adamantane derivatives into nanostructures and predicting the properties of these materials.

Structural Studies of Derivatives and Analogues

The three-dimensional structure of molecules is fundamental to their properties and reactivity. X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystal. While the crystal structure of this compound itself may not be widely reported, the structural analysis of its derivatives and analogues provides invaluable information.

Studying the crystal structures of a series of adamantane-based esters and other derivatives reveals how the bulky adamantane cage influences molecular packing and intermolecular interactions. usm.edunih.govnih.gov These studies have shown that the adamantyl group can dictate the conformation of the molecule and lead to specific packing motifs in the solid state. nih.gov

Future research in this area could involve the synthesis and crystallographic characterization of a wider range of this compound analogues with different functional groups. This would allow for a systematic study of structure-property relationships. For example, understanding how modifications to the adamantane cage or the sulfonate group affect the crystal packing could be crucial for designing new materials with desired properties, such as organic semiconductors or nonlinear optical materials. rsc.orgresearchgate.net

The table below presents representative crystallographic data for some adamantane derivatives, illustrating the kind of structural information that can be obtained.

CompoundCrystal SystemSpace GroupKey Structural Features
2-(Adamantan-1-yl)-2-oxoethyl benzoateMonoclinicP2_1/cSynclinal conformation, influences crystal packing. nih.gov
2-(Adamantan-1-yl)-2-oxoethyl 2,4-dichlorobenzoateMonoclinicP2_1/cThe bulky adamantyl group plays a significant role in the overall molecular conformation. nih.gov
1-Adamantyl methyl etherMonoclinicP2_1/nThe ether linkage and adamantyl group dictate the molecular geometry. nih.gov
1,1'-Diadamantyl etherMonoclinicC2/cThe two adamantyl groups lead to a specific spatial arrangement with defined bond angles and lengths. nih.gov

By systematically studying the structures of such derivatives, a deeper understanding of the fundamental principles governing the solid-state behavior of adamantane-containing compounds can be achieved, paving the way for the rational design of new functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.